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Compound of Interest

Compound Name: Fak-IN-12

Cat. No.: B12371831

Get Quote

For researchers in oncology and cell biology, the precise targeting of therapeutic agents is

paramount. This guide provides a detailed analysis of the kinase selectivity of Fak-IN-12, also

known as IN10018 and BI 853520, a potent and highly selective inhibitor of Focal Adhesion

Kinase (FAK).

Fak-IN-12 has emerged as a critical tool for investigating the roles of FAK in cellular processes

and as a promising candidate in cancer therapy. Its efficacy is intrinsically linked to its ability to

selectively inhibit FAK over other kinases, thereby minimizing off-target effects. This guide

presents quantitative data on its selectivity, details the experimental methods used for its

validation, and illustrates the signaling pathway it targets.

Kinase Selectivity Profile of Fak-IN-12 (IN10018/BI
853520)
Fak-IN-12 demonstrates remarkable selectivity for FAK. In a comprehensive screening against

a panel of 264 kinases, it was found to inhibit only four other kinases by more than 50% at a

concentration of 1,000 nM.[1] This high degree of specificity is crucial for attributing observed

cellular effects directly to the inhibition of FAK.
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The table below summarizes the inhibitory activity of Fak-IN-12 against FAK and its closely

related kinase, PYK2, as well as its general selectivity against a broader kinase panel.

Kinase Target IC50 (nM)
Fold Selectivity vs.
PYK2

Notes

FAK 1 >1,000
Potent and primary

target.[1][2][3]

PYK2 2,000 - 50,000 -

Significantly less

potent inhibition

compared to FAK.[1]

[3]

Other Kinases >1,000 -

Inhibited only 4 out of

264 kinases by >50%

at 1,000 nM.[1]

This high selectivity contrasts with other FAK inhibitors, some of which exhibit dual FAK/PYK2

inhibition.[3] The data underscores Fak-IN-12's utility as a specific probe for FAK-related

signaling.

Experimental Protocols
The determination of kinase inhibition and selectivity is a critical aspect of drug discovery and

validation. Below is a representative methodology for an in vitro kinase assay used to assess

the specificity of inhibitors like Fak-IN-12.

In Vitro Kinase Inhibition Assay (Representative
Protocol)
This protocol describes a common method for measuring the potency of a compound against a

specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Fak-IN-12 against

FAK and a panel of other kinases.

Materials:
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Recombinant human FAK enzyme

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

ATP (Adenosine triphosphate)

Substrate (e.g., a synthetic peptide or protein substrate for FAK)

Fak-IN-12 (dissolved in DMSO)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: A serial dilution of Fak-IN-12 is prepared in DMSO and then diluted

in kinase buffer.

Reaction Setup: The kinase reaction is initiated by adding the FAK enzyme to wells

containing the kinase buffer, the substrate, ATP, and the various concentrations of Fak-IN-12.

A control reaction with DMSO alone is also included.

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a

specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

Detection: The amount of ADP produced, which is proportional to the kinase activity, is

measured. In the case of the ADP-Glo™ assay, a reagent is added to deplete the remaining

ATP, followed by the addition of a detection reagent that converts the generated ADP back to

ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent

signal.

Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value is

calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.
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Selectivity Profiling: To determine the selectivity, this assay is repeated with a large panel of

different kinases. The resulting IC50 values are then compared to that obtained for FAK.

Below is a workflow diagram illustrating this experimental process.

Experimental Workflow for Kinase Inhibition Assay

Preparation

Assay

Detection & Analysis

Serial Dilution of Fak-IN-12

Set up Kinase Reaction in 384-well Plate

Prepare Kinase, Substrate, ATP

Incubate at 30°C

Add Detection Reagent (e.g., ADP-Glo)

Measure Luminescence

Calculate IC50 Values
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Click to download full resolution via product page

Workflow for determining kinase inhibition.

FAK Signaling Pathway
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in signal

transduction initiated by integrins and growth factor receptors. Its activation triggers a cascade

of downstream signaling events that regulate key cellular functions such as adhesion,

migration, proliferation, and survival. Fak-IN-12, by inhibiting the kinase activity of FAK,

effectively blocks these downstream pathways.
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FAK signaling cascade and the point of inhibition by Fak-IN-12.
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In summary, Fak-IN-12 is a highly selective and potent inhibitor of FAK. Its specificity allows for

the precise dissection of FAK-mediated signaling pathways and validates its potential as a

targeted therapeutic agent. The provided data and protocols serve as a valuable resource for

researchers utilizing this compound in their studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371831?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

